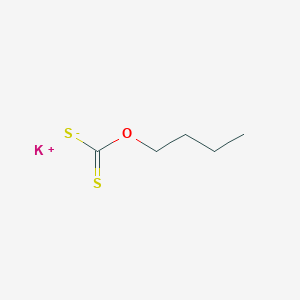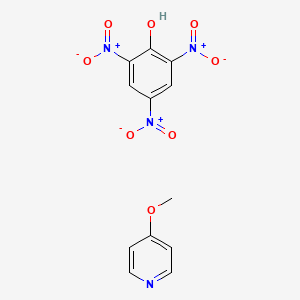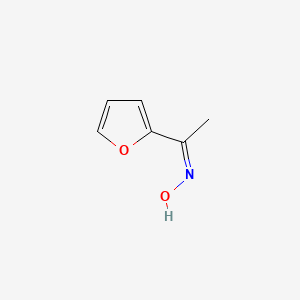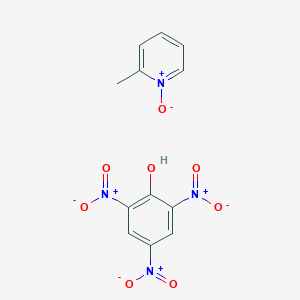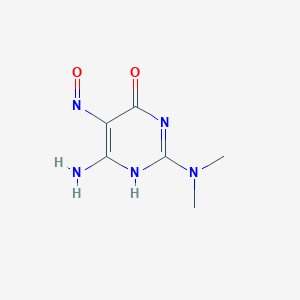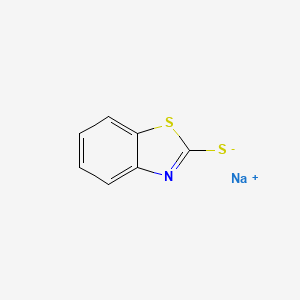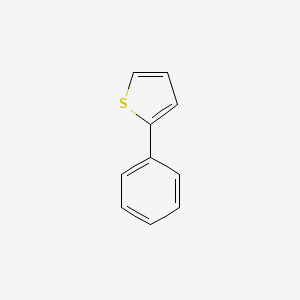
2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method includes the reaction of specific precursor molecules under anhydrous conditions. For example, the reaction of phosgene with four equivalents of imidazole under anhydrous conditions can yield the desired compound . The reaction conditions often require the removal of side products and solvents to obtain a crystalline product with high purity.
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
The compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, the reaction with amines can lead to the formation of amides, carbamates, and ureas . Similarly, reactions with alcohols can yield esters.
科学研究应用
The compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, owing to its reactivity and versatility.
作用机制
The mechanism of action of “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines . The molecular targets and pathways involved in its action are determined by its chemical structure and reactivity.
相似化合物的比较
Similar Compounds
Similar compounds to “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” include:
Carbonyldiimidazole: Known for its use in peptide synthesis and as a reagent in organic synthesis.
Phosgene: Used as a precursor in the synthesis of various chemical compounds.
Imidazole: A versatile reagent in organic chemistry.
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, ease of handling, and the ability to facilitate specific chemical transformations.
属性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-3-6(2)9(4-7)8-5;/h3H,4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVGMPGJXESPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](N1)CCl)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=[N+](N1)CCl)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
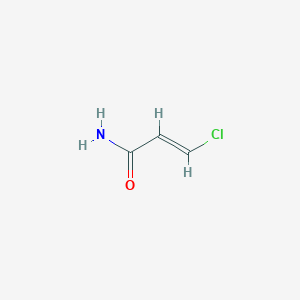
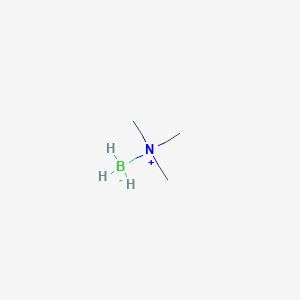
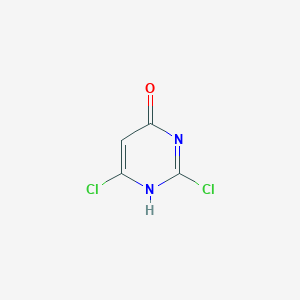
![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)
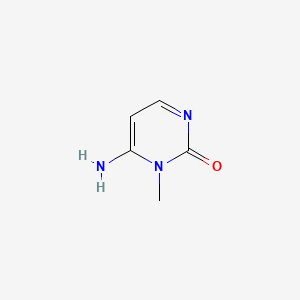
![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)
